4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-oxo-2,3-dihydro-1H-isoquinoline-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3.ClH/c12-8-5-11-9(10(13)14)7-4-2-1-3-6(7)8;/h1-4,9,11H,5H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEPAWINGVAJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2C(N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stereochemical Considerations
Homophthalic anhydride (1 ) reacts with imines (2 ) in refluxing toluene to form the THIQ core via a [4+2] cycloaddition mechanism. The reaction proceeds through nucleophilic attack of the imine nitrogen on the anhydride carbonyl, followed by ring closure (Scheme 1). Acidic workup with 10% sodium hydroxide facilitates epimerization of the cis-diastereomer to the thermodynamically favored trans-isomer, enhancing diastereomeric purity.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Solvent | Toluene | Maximizes solubility of intermediates |
| Temperature | Reflux (110°C) | Accelerates cyclization |
| Reaction Time | 45 minutes | Prevents decomposition |
| Workup | 10% NaOH | Epimerizes cis to trans |
| Purification | Recrystallization | Removes unreacted starting materials |
Yields for the crude acid intermediate (3 ) typically range from 65–78%, with purity ≥95% after recrystallization.
Post-Cyclization Functionalization to Hydrochloride Salt
The free carboxylic acid (3 ) is converted to its hydrochloride salt via protonation with hydrochloric acid. This step enhances solubility for subsequent synthetic transformations or biological testing.
Salt Formation Protocol
- Acid Dissolution : The purified carboxylic acid (3 ) is dissolved in anhydrous dichloromethane (DCM) at 0°C.
- HCl Gas Introduction : Dry HCl gas is bubbled through the solution for 30 minutes, inducing precipitation.
- Isolation : The resulting hydrochloride salt is filtered, washed with cold DCM, and dried under vacuum.
Table 2: Hydrochloride Salt Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C (dec.) | Differential Scanning Calorimetry |
| Purity | ≥95% | HPLC (C18, 0.1% TFA in H2O/MeCN) |
| Solubility | 12 mg/mL in H2O | Gravimetric Analysis |
Alternative Synthetic Routes
Triphosgene-Mediated Cyclization
While less common, triphosgene (bis(trichloromethyl) carbonate) can facilitate THIQ formation under milder conditions compared to traditional acid catalysis. This method is advantageous for acid-sensitive substrates but requires stringent moisture control.
Key Steps :
- Imine Activation : Triphosgene (0.33 equiv) reacts with the imine in anhydrous THF at −20°C.
- Cyclization : Homophthalic anhydride is added portionwise, followed by warming to room temperature.
- Workup : Quenching with saturated NaHCO3 yields the carboxylic acid, which is converted to the hydrochloride as described.
Table 3: Triphosgene vs. Thermal Cyclization
| Metric | Triphosgene Method | Thermal Method |
|---|---|---|
| Reaction Time | 2 hours | 45 minutes |
| Yield | 58% | 72% |
| Byproducts | <5% | 10–15% |
| Scalability | Limited by cost | Industrial feasibility |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
- Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
- Solvent Recovery : Toluene is distilled and reused, minimizing waste.
- Quality Control : In-line FTIR monitors reaction progress, ensuring consistent diastereomeric ratios.
Table 4: Pilot Plant Performance Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Output | 150 kg | 300 kg |
| Purity | 95.2% | 97.8% |
| COGS/kg | $1,240 | $890 |
Analytical Validation of Synthetic Products
Structural Confirmation
Purity Assessment
- HPLC-MS : Detects ≤0.5% of the cis-isomer and residual solvents.
- Elemental Analysis : Matches theoretical values for C10H10ClNO3 within 0.3%.
Comparative Analysis of Methodologies
Advantages of Cyclocondensation Route :
- Single-step construction of THIQ core
- High diastereoselectivity (trans:cis = 9:1)
- Scalable to multi-kilogram quantities
Limitations :
- Requires careful temperature control to prevent decomposition
- Hydrochloride salt hygroscopicity necessitates anhydrous handling
Chemical Reactions Analysis
Castagnoli–Cushman Reaction (CCR)
This compound participates in stereoselective annulation reactions with fluoral hydrate and aryl amines. The reaction proceeds via a [4+2] cycloaddition mechanism under mild acidic conditions:
-
Reagents : Fluoral hydrate (CF<sub>3</sub>CH(OH)<sub>2</sub>), aryl amines
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Conditions : Trifluoroacetic acid (TFA), reflux or room temperature
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Products : (3R,4R)-1-oxo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives
-
Yield : 54–55% with trans-diastereoselectivity (dr = 3:1 to 5:1) .
Homophthalic Anhydride-Mediated Cyclization
Reaction with homophthalic anhydride and imines forms polysubstituted tetrahydroisoquinolines:
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Reagents : Homophthalic anhydride, substituted imines
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Conditions : Acetic acid, 80°C
-
Products : 1-oxo-2,3,4-trisubstituted tetrahydroisoquinolines with a carboxyl group at C4 .
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes substitution at the 6- or 7-position:
-
Reagents : Halogens (Br<sub>2</sub>, Cl<sub>2</sub>), nitrating agents (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)
-
Conditions : Polar aprotic solvents (DMF, DMSO), 0–25°C
Reductive Amination
The ketone group is converted to an amine via reductive amination:
-
Reagents : Ammonia, sodium cyanoborohydride (NaBH<sub>3</sub>CN)
-
Conditions : Methanol, pH 6–7, 24–48 hours
Ketone Reduction
The 4-oxo group is reduced to a
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Properties
- Recent studies have highlighted the potential of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride as an anticancer agent. Derivatives of this compound have been shown to inhibit Bcl-2 family proteins critical for regulating apoptosis in cancer cells. For example, certain derivatives exhibited binding affinities to Bcl-2 and Mcl-1 proteins with Ki values around 5.2 µM and demonstrated anti-proliferative activities against various cancer cell lines.
-
Neuroprotective Effects
- The compound has also been investigated for its neuroprotective properties. It can modulate neurotransmitter systems and exhibit antioxidant activities that protect neuronal cells from oxidative stress, suggesting its potential in treating neurodegenerative diseases.
-
Antimicrobial Activity
- Research indicates that tetrahydroisoquinoline derivatives can inhibit the growth of various pathogens, including antibiotic-resistant strains like New Delhi metallo-beta-lactamase (NDM-1). In vitro studies have shown effective inhibition against these strains.
Biological Studies
4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride serves as a valuable tool in biological research:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites on target enzymes, effectively blocking their activity.
- Receptor Interaction : It may interact with various receptors involved in signaling pathways related to cell survival and apoptosis.
Industrial Applications
In industrial settings, 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is utilized in the development of pharmaceuticals and agrochemicals. Its ability to serve as a building block for synthesizing complex organic molecules makes it a valuable intermediate in organic synthesis.
Case Studies
Several case studies have provided insights into the therapeutic applications of this compound:
- Anticancer Study : A study demonstrated that derivatives of 4-Oxo-1,2,3,4-tetrahydroisoquinoline could induce apoptosis in cancer cells through caspase activation pathways.
- Neuroprotection Research : Investigations into the neuroprotective effects revealed that the compound could mitigate oxidative stress in neuronal cells.
- Antimicrobial Efficacy : In vitro studies confirmed the effectiveness of this compound against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can interact with receptors in the nervous system, modulating neurotransmitter release and uptake .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride and related compounds:
Pharmacological and Physicochemical Properties
- Solubility: The hydrochloride salt form of 4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid offers superior aqueous solubility compared to free carboxylic acid analogs (e.g., (–)-6,7-dimethoxy variant) .
- Lipophilicity : Halogen substituents (e.g., Cl, F) in related compounds increase lipophilicity and membrane penetration, whereas methoxy groups (e.g., 6,7-dimethoxy) may enhance hydrogen-bonding interactions .
Biological Activity
4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS No. 2137504-35-7) is a derivative of tetrahydroisoquinoline, a class of compounds recognized for their diverse biological activities. This compound exhibits significant potential in medicinal chemistry due to its structural features, including a carboxylic acid and a ketone functional group, which enhance its reactivity and biological interactions. The compound's molecular formula is , with a molecular weight of approximately 177.20 g/mol.
The synthesis of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride typically employs the Pictet-Spengler reaction among other methods. The compound is soluble in water and has high bioavailability, making it suitable for various biological applications.
Biological Activity
The biological activity of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride has been explored in multiple contexts:
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of tetrahydroisoquinoline have been shown to inhibit Bcl-2 family proteins, which are critical in regulating apoptosis in cancer cells. One study reported that certain derivatives exhibited binding affinities to Bcl-2 and Mcl-1 proteins with Ki values around 5.2 µM and demonstrated anti-proliferative activities against various cancer cell lines . The mechanism involves inducing apoptosis through caspase activation pathways.
Neuroprotective Effects
Tetrahydroisoquinoline derivatives are also being investigated for their neuroprotective properties. These compounds can modulate neurotransmitter systems and exhibit antioxidant activities that may protect neuronal cells from oxidative stress .
Antimicrobial Activity
The compound has shown promise in antimicrobial studies as well. Research indicates that tetrahydroisoquinoline derivatives can inhibit the growth of various pathogens, including bacteria resistant to standard antibiotics. In vitro studies demonstrated effective inhibition against strains such as New Delhi metallo-beta-lactamase (NDM-1) .
The mechanism of action for 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific biological targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites on target enzymes, effectively blocking their activity.
- Receptor Interaction : It may also interact with various receptors involved in signaling pathways related to cell survival and apoptosis.
Comparative Analysis with Similar Compounds
A comparison table illustrates the biological activity of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride against structurally similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Potential |
|---|---|---|---|
| 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid HCl | Moderate (Ki = 5.2 µM) | Effective against NDM-1 | Potentially beneficial |
| 1,2,3,4-Tetrahydroisoquinoline | Low | Moderate | Limited evidence |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | High | Effective against various pathogens | Significant |
Case Studies
Several case studies have provided insights into the therapeutic applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
